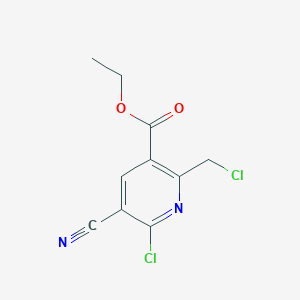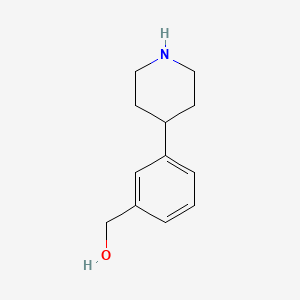
(3-(Piperidin-4-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Piperidin-4-yl)phenyl)methanol is a chemical compound with the molecular formula C12H17NO. It is a 4-aryl piperidine derivative that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is known for its utility in various chemical and biological applications, particularly in the development of targeted protein degradation technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-4-yl)phenyl)methanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding ketone or the use of continuous flow reactors to optimize reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Piperidin-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: (3-(Piperidin-4-yl)phenyl)ketone.
Reduction: (3-(Piperidin-4-yl)phenyl)methane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3-(Piperidin-4-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins for degradation.
Mécanisme D'action
The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanol in PROTACs involves its role as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The rigidity of the linker can impact the 3D orientation of the degrader and optimize drug-like properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Piperidin-4-yl)phenyl)acetic acid
- (3-(Piperidin-4-yl)phenyl)ethan-1-ol
- (3-(Piperidin-4-yl)phenyl)methanamine
Uniqueness
(3-(Piperidin-4-yl)phenyl)methanol is unique due to its specific structure that allows it to function effectively as a semi-flexible linker in PROTACs. Its ability to incorporate rigidity into the linker region impacts the 3D orientation of the degrader, which is crucial for the formation of the ternary complex and optimization of drug-like properties .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(3-piperidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-3,8,11,13-14H,4-7,9H2 |
Clé InChI |
RQLZNYDLRDDTRF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


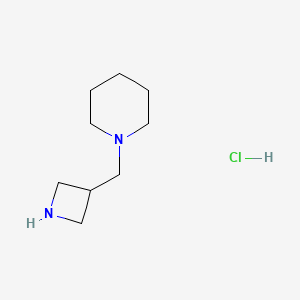
![7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11720882.png)
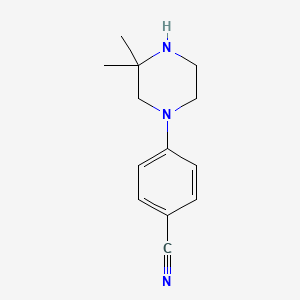
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11720887.png)
![tert-butyl 3-(hydroxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B11720888.png)
![(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11720893.png)
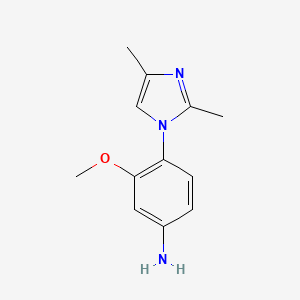
![(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11720913.png)
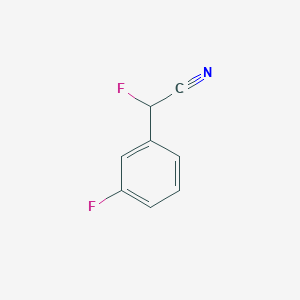
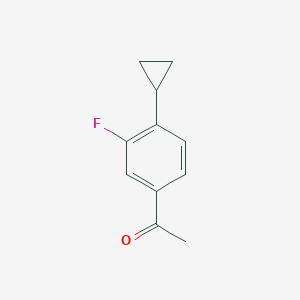
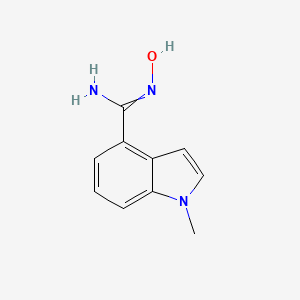
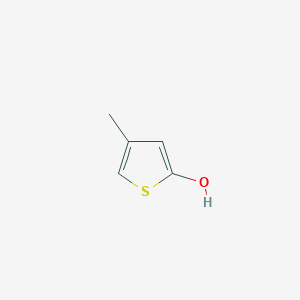
![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)
